molecular formula C28H26N4 B1667694 B 775 CAS No. 78182-94-2

B 775

Cat. No.: B1667694
CAS No.: 78182-94-2
M. Wt: 418.5 g/mol
InChI Key: CEWUIYZNVOQBRR-RMLRFSFXSA-N
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Description

B 775 is a complex organic compound with a molecular structure that includes phenazine and imine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of B 775 typically involves multi-step organic reactions. The process begins with the preparation of the phenazine core, followed by the introduction of the imine group and the phenyl substituents. Common reagents used in these reactions include aniline derivatives, aldehydes, and catalysts such as acids or bases to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

B 775 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the phenazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

Scientific Research Applications

B 775 has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of B 775 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, its antimicrobial properties may result from disrupting bacterial cell membranes or inhibiting essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    Phenazine: A simpler compound with similar core structure but lacking the imine and phenyl substituents.

    Phenazine-1-carboxylic acid: Contains a carboxylic acid group, offering different chemical properties and applications.

    Phenazine-2,3-diamine: Features amine groups at different positions, leading to distinct reactivity and uses.

Uniqueness

B 775 is unique due to its combination of phenazine and imine groups, along with phenyl substituents. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various scientific and industrial applications.

Properties

CAS No.

78182-94-2

Molecular Formula

C28H26N4

Molecular Weight

418.5 g/mol

IUPAC Name

3-(2-methylpropylimino)-N,5-diphenylphenazin-2-amine

InChI

InChI=1S/C28H26N4/c1-20(2)19-29-24-18-28-26(17-25(24)30-21-11-5-3-6-12-21)31-23-15-9-10-16-27(23)32(28)22-13-7-4-8-14-22/h3-18,20,30H,19H2,1-2H3

InChI Key

CEWUIYZNVOQBRR-RMLRFSFXSA-N

SMILES

CC(C)CN=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=CC=C4)C=C1NC5=CC=CC=C5

Canonical SMILES

CC(C)CN=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=CC=C4)C=C1NC5=CC=CC=C5

Appearance

Solid powder

78182-94-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-Phenazinamine, 3,5-dihydro-3-((2-methylpropyl)imino)-N,5-diphenyl-
B 775
B-775
B775

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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